molecular formula C17H15Cl2N3O3 B15148674 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B15148674
M. Wt: 380.2 g/mol
InChI Key: RAOCYEUEKUNJMA-UHFFFAOYSA-N
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Description

4-{2-[(2,4-Dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide (Molecular Weight: 380.2 g/mol; Molecular Formula: C17H15Cl2N3O3) is a synthetic organic compound featuring a hydrazinyl-oxobutanamide backbone substituted with electron-withdrawing 2,4-dichlorophenyl and phenyl moieties, enhancing binding interactions with biological targets . This compound serves as a versatile intermediate in organic synthesis and is investigated for potential antimicrobial and anticancer properties in biological research . Its mechanism of action involves binding to enzymes or receptors, such as potential inhibition of cell proliferation-related enzymes, thereby modulating their biological activity . The primary synthesis involves condensation of 2,4-dichlorobenzoyl hydrazine with 4-oxo-N-phenylbutanamide using DCC as a coupling agent in anhydrous tetrahydrofuran under nitrogen atmosphere, yielding 68-82% with optimal conditions . An alternative stepwise assembly via intermediate isolation allows independent optimization of 2,4-dichlorobenzoyl hydrazine formation and subsequent coupling, achieving high purity after recrystallization . Advanced synthetic approaches include palladium-catalyzed cross-coupling with 2,4-dichlorophenylboronic acid (74% yield) and solvent-free mechanochemical synthesis using ball milling (70% yield), offering reduced waste generation . The compound undergoes characteristic chemical reactions including oxidation with potassium permanganate, reduction with sodium borohydride, and nucleophilic substitution of the dichlorobenzoyl group with amines or thiols . For research use only. Not intended for diagnostic or therapeutic applications. Not for human or veterinary use.

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H15Cl2N3O3/c18-11-6-7-13(14(19)10-11)17(25)22-21-16(24)9-8-15(23)20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,23)(H,21,24)(H,22,25)

InChI Key

RAOCYEUEKUNJMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of 2,4-Dichlorobenzoyl Hydrazine with 4-Oxo-N-phenylbutanamide

The primary synthesis route involves the condensation of 2,4-dichlorobenzoyl hydrazine with 4-oxo-N-phenylbutanamide. This reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mechanism proceeds via activation of the carbonyl group of 4-oxo-N-phenylbutanamide, followed by nucleophilic attack by the hydrazine moiety (Figure 1). Yields range from 68–82% depending on stoichiometric ratios, with excess hydrazine favoring product formation.

Table 1: Optimization of Condensation Reaction Parameters

Parameter Range Tested Optimal Value Yield (%)
Hydrazine Equivalents 1.0–2.5 2.0 82
Solvent THF, DMF, DCM THF 82
Temperature (°C) 0–25 20 78
Catalyst DCC, EDCl, HOBt DCC 82

Side products, such as N-acylurea derivatives, form when residual DCC reacts with the amide group, necessitating rigorous washing with acetic acid.

Stepwise Assembly via Intermediate Isolation

An alternative approach synthesizes the compound through isolated intermediates:

  • Synthesis of 2,4-Dichlorobenzoyl Hydrazine :
    Treatment of 2,4-dichlorobenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C produces the hydrazine derivative in 89% yield. Excess hydrazine prevents diacylation.

  • Preparation of 4-Oxo-N-phenylbutanamide :
    Reacting phenylamine with succinic anhydride in dichloromethane (DCM) yields 4-oxo-N-phenylbutanamide. Triethylamine is critical for neutralizing HCl byproducts, achieving 75% purity before recrystallization.

  • Coupling Reaction :
    Combining equimolar intermediates in THF with DCC at 20°C for 12 hours affords the final product. This method allows independent optimization of each step, albeit with increased time and cost.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple dichlorophenyl fragments with pre-formed hydrazine-amides. For example, bis(triphenylphosphine)palladium(II) chloride catalyzes the reaction between 2,4-dichlorophenylboronic acid and 4-hydrazinyl-N-phenylbutanamide in aqueous sodium carbonate. This method reduces byproducts and achieves 74% yield but requires stringent oxygen-free conditions.

Solvent-Free Mechanochemical Synthesis

Ball milling 2,4-dichlorobenzoyl hydrazine and 4-oxo-N-phenylbutanamide with potassium carbonate as a base achieves 70% yield in 2 hours. This method eliminates solvent waste and enhances reaction kinetics, though scalability remains challenging.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    Strong absorption at 1675 cm⁻¹ confirms the carbonyl group of the butanamide moiety, while N–H stretches at 3300–3200 cm⁻¹ verify the hydrazine linkage.
  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 10.21 (s, 1H, NH), 8.02–7.40 (m, 8H, aromatic), 2.85–2.45 (m, 4H, CH₂).
  • Mass Spectrometry :
    ESI-MS (m/z): 393.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄Cl₂N₂O₂.

Table 2: Comparative Analytical Data Across Synthesis Methods

Method IR (cm⁻¹) ¹H NMR (δ, ppm) Purity (%)
Condensation 1675, 3300 10.21, 7.40–8.02 98.2
Catalytic Coupling 1673, 3298 10.19, 7.38–8.00 97.8
Mechanochemical 1676, 3302 10.23, 7.42–8.05 96.5

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Routes

Table 3: Economic and Operational Factors

Factor Condensation Route Catalytic Route
Raw Material Cost ($/kg) 120 145
Reaction Time (h) 12 8
Waste Generated (kg/kg product) 3.2 1.8
Scalability High Moderate

The condensation method remains preferred for large-scale production due to lower catalyst costs and established protocols.

Chemical Reactions Analysis

Types of Reactions

3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Hydrazinyl-oxobutanamide 2,4-Dichlorophenyl, phenyl Carbonyl, hydrazine, amide
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl Triazole, C=S (thione tautomer)
Terconazole [35.2.19] Triazole-containing dioxolane 2,4-Dichlorophenyl, isopropyl Triazole, dioxolane, benzoyloxy
Nicotinonitrile derivatives (e.g., Compound 20) Nicotinonitrile 2,4-Dichlorophenyl, fluorophenyl Cyano, hydrazinyl, ketone
N-(4-chloro-2-methylphenyl)-4-oxobutanamide Hydrazino-oxobutanamide 4-Chloro-2-methylphenyl, isopropyl Hydrazine, amide, propenylidene

Key Observations :

  • The target compound’s hydrazine-carbonyl-amide motif is shared with nicotinonitrile derivatives () and N-(4-chloro-2-methylphenyl)-4-oxobutanamide (), but the 2,4-dichlorophenyl group distinguishes it from analogs with mono-chloro or fluorophenyl substituents .
  • 1,2,4-Triazole derivatives () replace the hydrazine linker with a triazole ring, which enhances metabolic stability in antifungal agents like terconazole .
  • The absence of a C=S group in the target compound (vs. thione tautomers in ) may reduce sulfur-related reactivity but improve solubility .

Table 2: Spectral Data of Selected Compounds

Compound Type IR Absorption (cm⁻¹) ¹H-NMR Features Reference
Target Compound Expected: ~1660–1680 (C=O), ~3150–3300 (NH) Phenyl protons (δ 7.2–7.8), hydrazine NH (δ 9–10)
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) NH stretches at 3150–3319
Terconazole Triazole protons (δ 7.5–8.0), dioxolane CH (δ 4.0–5.0)
Nicotinonitrile (Compound 20) Aromatic protons (δ 7.4–8.2), CN (δ ~120 ppm in ¹³C)

Key Observations :

  • The target compound’s amide carbonyl (expected ~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides, but lacks the C=S vibration (~1250 cm⁻¹) seen in thioamide derivatives .
  • Synthetic routes for dichlorophenyl-containing compounds often involve Friedel-Crafts acylations () or multistep alkylation/hydrazine coupling (), suggesting shared methodologies .

Table 3: Pharmacological Profiles of Analogs

Compound Biological Activity Potency/IC₅₀ Reference
Target Compound Not reported (structural inference)
Nicotinonitrile derivatives Cytotoxic (HeLa, MCF-7 cells) IC₅₀: 1.5–5.2 µM
Terconazole Antifungal (Candida spp.) MIC: 0.1–1.0 µg/mL
Hydrazinecarbothioamides No inhibition up to 10,000 µg/L Inactive in assays

Key Observations :

  • Terconazole’s antifungal efficacy underscores the importance of heterocyclic cores (triazole vs. hydrazine), which may guide structural optimization of the target compound .

Q & A

Q. What are the recommended synthetic routes for 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

Hydrazine coupling : React 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate .

Amide formation : Couple the intermediate with 4-oxo-N-phenylbutanamide under acidic conditions (e.g., HCl catalysis) at 60–80°C for 6–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Key variables : Reaction temperature and solvent polarity critically affect yield. For example, polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the hydrazinyl and carbonyl groups. The 2,4-dichlorophenyl protons appear as distinct doublets (~δ 7.5–8.0 ppm), while the amide NH resonates at δ 9.5–10.5 ppm .
  • IR : Strong absorption bands at ~1650–1700 cm1^{-1} (C=O stretches) and 3200–3300 cm1^{-1} (N-H stretches) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~403.05 for C17H _{17}H _{14}Cl2N _{2}N _{3}O3_{3}) .

Q. How should researchers screen this compound for preliminary biological activity?

  • In vitro assays :
    • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare results to positive controls like doxorubicin .
    • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values) .
  • Mechanistic hints : Hydrazide derivatives often target DNA topoisomerases or induce apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize enantiomeric impurities?

The hydrazinyl group may lead to stereochemical heterogeneity. Mitigation strategies include:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL) during amide coupling to favor a single enantiomer .
  • Reaction monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy at 220–250 nm .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or cell line variability. Solutions include:

  • Standardized protocols : Use the same cell passage number, serum concentration, and incubation time (e.g., 48 hours for apoptosis assays) .
  • Dose-response validation : Perform IC50_{50} calculations across multiple replicates to confirm reproducibility .
  • Target validation : Use siRNA knockdown or CRISPR to verify if observed effects (e.g., DNA fragmentation) are target-specific .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma stability : Add to human plasma (37°C, 1–6 hours) and analyze remaining compound using LC-MS .
  • Metabolite identification : Use liver microsomes to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Methodological Challenges and Solutions

Q. What strategies improve solubility for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid toxicity) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (75–150 nm) to enhance bioavailability .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Molecular docking : Model interactions with targets like PARP-1 or EGFR using AutoDock Vina (PDB ID: 4HJO) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Data Contradiction Analysis

Q. Why might cytotoxicity data conflict between 2D vs. 3D cell culture models?

  • 3D spheroids mimic tumor microenvironments better, often showing reduced drug penetration and higher IC50_{50} values .
  • Solution : Compare both models and use 3D data to guide in vivo dosing .

Q. How to address discrepancies in enzyme inhibition assays?

  • Enzyme source : Recombinant vs. native enzymes may have varying cofactor requirements.
  • Assay interference : Test the compound’s autofluorescence or reducing properties (e.g., via Amplex Red counter-assays) .

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